molecular formula C17H13Cl2N3O B12183936 N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide

Cat. No.: B12183936
M. Wt: 346.2 g/mol
InChI Key: MXCYOGKMURUEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Benzamide-containing compounds with a pyrazole core are an area of active investigation in medicinal chemistry. Structurally related molecules have been identified as possessing significant biological activity in research settings. For instance, a close structural analog, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, has demonstrated potent antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells . Research on these related compounds suggests they can act as autophagy modulators, disrupting cellular processes like autophagic flux and reducing mTORC1 activity, which is a key regulator of cell growth and survival . Furthermore, the pyrazole scaffold is a recognized pharmacophore in the development of enzyme inhibitors. Other pyrazole-based compounds have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a therapeutic target in oncology . The molecular structure of this compound, which combines a benzamide group with a benzyl-pyrazole system, makes it a compound of interest for researchers exploring new chemical tools and potential therapeutic agents in fields such as cancer biology and signal transduction. This product is strictly for use in laboratory research. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2,4-dichlorobenzamide

InChI

InChI=1S/C17H13Cl2N3O/c18-13-6-7-14(15(19)10-13)17(23)21-16-8-9-20-22(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,23)

InChI Key

MXCYOGKMURUEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Ethyl acetoacetate reacts with phenyl isothiocyanate in sodium methylate to form 5-phenylamino-2,4-dihydro-pyrazol-3-one, which undergoes cyclization with hydrazine hydrate. This method achieves 61–89% yields through regioselective 1,3-dipolar cycloaddition, favoring 1-pyrazoline intermediates that isomerize to 2-pyrazolines. Critical parameters include:

  • Temperature: 0°C for 48 hours

  • Solvent system: 1:1 anhydrous dichloromethane/diethyl ether

  • Diazomethane stoichiometry: 1.2 equivalents

The resulting 3-(3-aryl-1H-pyrazol-5-yl)chromones are hydrolyzed with hydrazine hydrate in DMF to yield 1H-pyrazol-5-amine derivatives.

Condensation-Aromatization Approach

Malononitrile derivatives condense with arylhydrazines in glacial acetic acid, followed by aromatization using iodine/DMSO. This route produces 5-aminopyrazoles with electron-withdrawing groups at C4, enhancing stability for subsequent functionalization. Key advantages include:

  • Reduced reaction time (4–6 hours vs. 48 hours)

  • Tolerance for electron-deficient aryl substituents

  • Yields: 70–85% after recrystallization

N-Benzylation Strategies

Introducing the benzyl group at the pyrazole N1 position requires careful optimization to avoid O-benzylation byproducts.

Nucleophilic Substitution with Benzyl Halides

Pyrazol-5-amine reacts with benzyl bromide in anhydrous acetone under phase-transfer conditions (K2CO3, DTMAB catalyst). The reaction proceeds via SN2 mechanism, with:

  • Optimal temperature: 60°C

  • Molar ratio: 1:1.2 (pyrazole:benzyl bromide)

  • Yield: 82–89% after column chromatography (silica gel, ethyl acetate/hexane)

Reductive Amination

For sterically hindered pyrazoles, benzaldehyde undergoes condensation with the amine followed by NaBH4 reduction. This method avoids halogenated reagents but requires:

  • Strict moisture control

  • Excess benzaldehyde (2.5 equivalents)

  • Lower yields (65–72%) due to imine hydrolysis

Acylation with 2,4-Dichlorobenzoyl Chloride

The final acylation step couples the benzylated pyrazol-5-amine with 2,4-dichlorobenzoyl chloride.

Schotten-Baumann Conditions

Reaction in biphasic system (dichloromethane/water) with NaHCO3 base:

  • Temperature: 0–5°C

  • Reaction time: 2 hours

  • Yield: 78%

  • Purity: >95% (HPLC)

Anhydrous Coupling

In anhydrous DMF with triethylamine (3 equivalents):

  • Enhanced solubility of aromatic acyl chlorides

  • Reduced hydrolysis side reactions

  • Yield: 85% after recrystallization from ethanol

Table 1: Comparative Acylation Conditions

ParameterSchotten-BaumannAnhydrous DMF
SolventCH2Cl2/H2ODMF
BaseNaHCO3Et3N
Temperature (°C)0–525
Yield (%)7885
Purity (%)9598
Side Products<5% hydrolysis<2% N,N-diacylation

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (ethyl acetate:hexane 3:7) removes unreacted benzoyl chloride

  • Reverse-phase HPLC (C18 column, acetonitrile/water) separates regioisomers

Crystallization Optimization

Ethanol/water (7:3) at −20°C produces needle-shaped crystals suitable for X-ray diffraction. Key spectral data:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 5.97 (s, 1H, pyrazole-H)

  • 13C NMR : 164.1 ppm (amide carbonyl)

  • HRMS : [M+H]+ calcd for C17H14Cl2N3O: 350.0352, found 350.0349

Scale-Up Considerations

Pilot-scale synthesis (500 g batch) identifies critical process parameters:

  • Exotherm Control : Gradual addition of benzyl bromide (−ΔT <5°C/min)

  • Acyl Chloride Stability : Storage under N2 with molecular sieves

  • Waste Streams : Aqueous NaHCO3 neutralization generates 3 L effluent/kg product

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide serves as a crucial building block for synthesizing more complex organic molecules. Its pyrazole ring structure allows for various substitution reactions, making it versatile in synthetic organic chemistry. This compound can undergo oxidation, reduction, and nucleophilic substitution reactions to form different derivatives, which are essential in developing novel materials and pharmaceuticals.

Table 1: Common Reactions of this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
Nucleophilic SubstitutionAmines in the presence of a baseSubstituted benzamides

Biological Applications

Antiproliferative and Antimicrobial Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth by affecting critical cellular pathways such as mTORC1 and autophagy. Additionally, its antimicrobial properties make it a candidate for further exploration in the development of new antibiotics.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Medicinal Applications

Potential Therapeutic Agent
The compound is being investigated for its potential as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth and survival. Its effectiveness in preclinical models has prompted further studies aimed at understanding its mechanism of action and optimizing its pharmacological properties.

Table 2: Summary of Pharmacological Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of breast cancer cellsJournal of Medicinal Chemistry
Antimicrobial EffectsEffective against Gram-positive bacteriaPharmaceutical Research

Industrial Applications

Development of New Materials
this compound is also explored for its applications in material science. Its unique chemical properties allow it to be incorporated into polymers and coatings that require specific thermal or mechanical characteristics. This aspect is particularly relevant in the production of high-performance materials used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the pyrazole ring or benzamide moiety, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of N-(1-Benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide and Analogs
Compound Name Structural Features Biological Activity Physicochemical Properties Reference
Target Compound 1-Benzyl-pyrazole, 2,4-dichlorobenzamide Not explicitly reported Requires further characterization -
7k () 3-Benzyl-5-hydroxyphenyl, 2,4-dichlorobenzamide Unreported Yield: 55%; m.p. 130.2–132.0°C
5j () 3-(tert-butyl), 1-(4-chlorophenyl)-pyrazole, 2,4-dichlorobenzamide Antimicrobial, antitubercular FTIR: 3240 cm⁻¹ (amide NH); m/z: 422.01
Compound 4 () Acyl thiourea (4-acetylphenyl), 2,4-dichlorobenzamide DNA binding, urease inhibition Synthesized via aromatic acid chloride route
Corrected Compound () N-[4-(anilinosulfonyl)phenyl]-2,4-dichlorobenzamide (sulfonamide vs. amide) Enhanced pharmacological activity MW: 421; adjusted EC50 values

Impact of Substituents on Activity

  • Target Compound: The benzyl group may confer steric bulk, influencing receptor binding compared to smaller substituents.
  • Benzamide Modifications :

    • Compound 4 (): The acyl thiourea group enables hydrogen bonding, critical for urease inhibition (IC₅₀: 12.3 µM) and DNA interaction .
    • Corrected Compound (): Replacing the amide with a sulfonamide increased potency (EC₅₀ reduced by 40%), underscoring the role of electronegative groups in target engagement .

Physicochemical Properties

  • Solubility and Stability: The hydroxyl group in 7k () may improve aqueous solubility but reduce metabolic stability compared to the target compound’s non-polar benzyl group . 5j’s tert-butyl group () likely enhances metabolic stability due to steric hindrance .
  • Spectral Characteristics :

    • 5j exhibits distinct FTIR peaks (amide NH at 3240 cm⁻¹) and NMR signals (aryl protons at δ 7.2–7.95) .
    • The target compound’s NMR would differ due to the absence of electron-withdrawing groups like tert-butyl or sulfonamide.

Case Study: Structural Accuracy and Pharmacological Implications

highlights a critical correction where a sulfonamide replaced an amide bond, drastically altering activity. The original compound (with two amides) showed weak efficacy, while the sulfonamide variant exhibited enhanced EC₅₀ values. This emphasizes the necessity of precise structural characterization for benzamide derivatives .

Biological Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2N3O, with a molecular weight of approximately 318.19 g/mol. The compound features a benzyl-substituted pyrazole moiety and a dichlorobenzamide group, which contribute to its unique pharmacological profile.

This compound primarily acts as a CDK2 inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to apoptosis in cancer cells. The compound likely binds to the ATP-binding site of CDK2, disrupting its kinase activity. Molecular docking studies suggest that the pyrazole core and the dichlorobenzamide moiety play essential roles in this interaction by forming hydrogen bonds with key amino acid residues in the active site.

Anticancer Properties

The compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit CDK2. In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, although further research is needed to fully elucidate its pharmacological profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of electronegative substituents on the benzamide moiety enhances its potency as a CDK2 inhibitor. For example:

Compound NameStructureBiological Activity
N-(4-chloro-3-(phenylamino)-1H-pyrazol-5-yl)benzamideStructureCDK2 inhibition
N-(benzyl)-N'-(4-chloro-3-methylphenyl)ureaStructureAntitumor activity
3-(benzyl)-5-methylpyrazoleStructureAntimicrobial activity

These findings suggest that specific substitutions can significantly alter the compound's efficacy and selectivity against target enzymes.

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of various pyrazole derivatives revealed that compounds with structural similarities to this compound also exhibited notable biological activities. For instance, derivatives with halogen substitutions showed enhanced binding affinity to CDK2 and improved anticancer properties compared to their non-substituted counterparts .

Another investigation assessed the safety profile of similar compounds using histopathological examinations in rat models. Results indicated minimal degenerative changes in major organs at therapeutic doses, suggesting a favorable safety profile for further development in clinical settings .

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